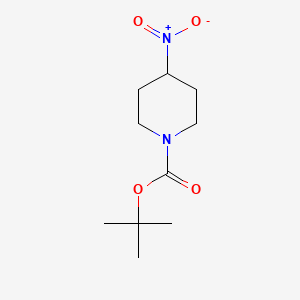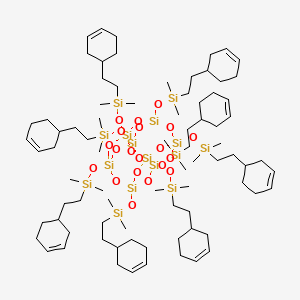
Tert-butyl 4-nitropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-nitropiperidine-1-carboxylate is a biochemical reagent . It can be used as a biomaterial or organic compound in life science-related research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-15-12(11)18(20)21/h4-6H,7-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-nitropiperidine-1-carboxylate has a molecular formula of C10H18N2O4 and a molecular weight of 230.26 . It has a predicted boiling point of 327.7±31.0 °C and a predicted density of 1.16±0.1 g/cm3 . The pKa is predicted to be 7.79±0.20 .Scientific Research Applications
Synthetic Chemistry and Catalysis
In the realm of synthetic chemistry, compounds like Tert-butyl 4-nitropiperidine-1-carboxylate are often used as intermediates in the synthesis of more complex molecules. For instance, the review on selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using CO highlights the importance of such intermediates in industrial and academic research (Tafesh & Weiguny, 1996). Furthermore, the synthesis routes for pharmaceuticals, such as the graphical synthetic routes of vandetanib, show the application of similar tert-butyl containing compounds in creating drugs (Mi, 2015).
Environmental Science
In environmental science, the degradation and fate of similar compounds, such as methyl tert-butyl ether (MTBE), provide insights into how tert-butyl-containing compounds behave in the environment and their potential impact. Studies on the decomposition of MTBE in cold plasma reactors (Hsieh et al., 2011) and the environmental water pollution and endocrine interference caused by tert-octylphenol (Olaniyan et al., 2020) demonstrate the ecological and health implications of these substances.
Bioactive Compounds
Research on naturally occurring carboxylic acids and their analogs reveals a wide range of biological activities, suggesting that derivatives of Tert-butyl 4-nitropiperidine-1-carboxylate could have potential applications in developing new bioactive compounds (Dembitsky, 2006). These compounds are investigated for their antioxidant, anticancer, antimicrobial, and antibacterial properties, indicating the importance of chemical synthesis in discovering and developing new pharmaceuticals and bioactive agents.
Safety and Hazards
Tert-butyl 4-nitropiperidine-1-carboxylate is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
tert-butyl 4-nitropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASYUHHGRZOCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676591 |
Source


|
| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228630-89-4 |
Source


|
| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-nitropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)





![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)



![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)